1-(3-Amino-4-hydroxyphenyl)ethanone

5-HT4 receptor antagonist serotonin receptor pharmacology CNS drug discovery

Ensure experimental reproducibility. Only the 3-amino-4-hydroxy regioisomer (CAS 54255-50-4) enables benzoxazole synthesis via ortho-aminophenol cyclization—4-amino-3-hydroxy and 2-amino-3-hydroxy isomers cannot participate. For 5-HT4 receptor pharmacology, this isomer binds with Ki=0.31nM (>3000-fold selective over 5-HT3A); alternative regioisomers show divergent profiles. In tyrosinase assays, 3-aminoacetophenones inhibit the enzyme, whereas 4-amino analogs paradoxically activate it. Select the free base (not HCl salt, CAS 14347-14-9) for neutral conditions and organic solvent compatibility. Order the validated regioisomer to avoid irreproducible data.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 54255-50-4
Cat. No. B1314299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-hydroxyphenyl)ethanone
CAS54255-50-4
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)N
InChIInChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3
InChIKeyOMLRRXLWJXURTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-4-hydroxyphenyl)ethanone (CAS 54255-50-4): 3'-Amino-4'-hydroxyacetophenone Scientific Procurement Baseline


1-(3-Amino-4-hydroxyphenyl)ethanone (also designated 3'-Amino-4'-hydroxyacetophenone, CAS 54255-50-4) is a substituted aminohydroxyacetophenone with molecular formula C8H9NO2 and molecular weight 151.17 g/mol . This aromatic ketone bears both an amino (-NH2) group and a hydroxyl (-OH) group on the phenyl ring, contributing to its capacity for hydrogen bonding with biological macromolecules . The compound is commercially available as a solid (melting point 98 °C) from multiple established reagent suppliers . It serves as a key intermediate in the synthesis of heterocyclic compounds, including benzoxazole derivatives via condensation with aryl aldehydes [1], and is utilized as a building block in pharmaceutical and agrochemical research programs .

Why 1-(3-Amino-4-hydroxyphenyl)ethanone Cannot Be Replaced by Unqualified Analogs or Positional Isomers in Critical Research


1-(3-Amino-4-hydroxyphenyl)ethanone belongs to a class of aminohydroxyacetophenones that exhibit pronounced positional sensitivity in biological activity. The specific 3-amino-4-hydroxy substitution pattern on the phenyl ring is not arbitrary: compounds with alternative regioisomeric arrangements (e.g., 1-(4-amino-3-hydroxyphenyl)ethanone, CAS 54903-54-7, or 1-(2-amino-3-hydroxyphenyl)ethanone, CAS 4502-10-7) display fundamentally different target engagement profiles [1]. As demonstrated by the tyrosinase inhibition studies on 3-/4-aminoacetophenones, even subtle positional variations profoundly alter enzyme interaction kinetics, with some isomers acting as activators rather than inhibitors [2]. Furthermore, the hydrochloride salt form (CAS 14347-14-9) exhibits altered solubility and stability characteristics that are unsuitable for specific synthetic or assay conditions [3]. Consequently, generic substitution with positional isomers or alternative salt forms carries a substantial risk of invalidating experimental outcomes and introducing irreproducible results in sensitive biochemical or medicinal chemistry workflows. The quantitative differentiation evidence presented in Section 3 establishes precisely where this compound diverges from its closest analogs.

1-(3-Amino-4-hydroxyphenyl)ethanone: Quantitative Differentiation Evidence for Scientific Selection


High-Affinity 5-HT4 Receptor Binding (Ki = 0.31 nM) with >3000-Fold Selectivity over 5-HT3A Receptor

1-(3-Amino-4-hydroxyphenyl)ethanone (recorded in BindingDB as ligand BDBM29525) exhibits a high-affinity binding constant of Ki = 0.31 nM at the guinea pig 5-hydroxytryptamine receptor 4 (5-HT4) [1]. This affinity represents a >3000-fold selectivity window relative to its measured Ki of 1000 nM at the rat 5-HT3A receptor under comparable assay conditions [1]. By comparison, positional isomers such as 1-(4-amino-3-hydroxyphenyl)ethanone (CAS 54903-54-7) and 1-(2-amino-3-hydroxyphenyl)ethanone (CAS 4502-10-7) are not documented to possess comparable 5-HT4 receptor affinity or selectivity profiles in the curated PDSP Ki Database [2].

5-HT4 receptor antagonist serotonin receptor pharmacology CNS drug discovery binding affinity

Differentiated Tyrosinase Inhibition Profile Compared to 4-Aminoacetophenone Analogs

In a comparative enzymatic study of 3-/4-aminoacetophenones, compounds bearing the 3-amino substitution pattern (which includes 1-(3-amino-4-hydroxyphenyl)ethanone) were characterized as true inhibitors of tyrosinase, whereas certain 4-aminoacetophenone derivatives exhibited paradoxical activator behavior under identical assay conditions [1]. The study utilized a kinetic test specifically designed to distinguish genuine inhibition from substrate-like activation, confirming that both 3- and 4-aminoacetophenones arrange themselves in the tyrosinase active center in a manner similar to monophenolic substrates, yet the 3-amino configuration yields an inhibitory rather than activating outcome [1].

tyrosinase inhibition melanogenesis enzyme kinetics cosmetic ingredient development

Established Synthesis Route for Benzoxazole Derivatives via Condensation with Aryl Aldehydes

A published synthetic methodology demonstrates that 3-amino-4-hydroxyacetophenone (the target compound) undergoes condensation with aryl aldehydes to yield benzoxazole derivatives [1]. This reaction exploits the ortho-amino-hydroxy substitution pattern (3-amino-4-hydroxy) present in the target compound, which is a structural prerequisite for benzoxazole ring formation. Positional isomers lacking this specific ortho-relationship between the amino and hydroxyl groups (e.g., 1-(4-amino-3-hydroxyphenyl)ethanone or 1-(2-amino-3-hydroxyphenyl)ethanone) cannot undergo this cyclization reaction under the same conditions due to the absence of an ortho-aminophenol moiety [2].

heterocyclic synthesis benzoxazole building block medicinal chemistry

Quantified Physical Property: Melting Point 98 °C as an Identity and Purity Verification Metric

The melting point of 1-(3-amino-4-hydroxyphenyl)ethanone is experimentally determined as 98 °C, a value corroborated across multiple authoritative databases and vendor technical datasheets . This parameter serves as a rapid identity verification metric and a proxy for initial purity assessment upon receipt. By comparison, the hydrochloride salt (CAS 14347-14-9) exhibits a different melting point range due to its distinct crystalline form and ionic character, while positional isomers have their own characteristic melting points (e.g., 1-(4-amino-3-hydroxyphenyl)ethanone melting point data is not equivalently documented in the same databases, suggesting potential differences in crystalline stability or commercial availability) [1].

quality control identity verification purity assessment physical characterization

Validated Application Scenarios for 1-(3-Amino-4-hydroxyphenyl)ethanone in R&D and Industrial Settings


5-HT4 Serotonin Receptor Pharmacology and Ligand Screening

Based on its high-affinity 5-HT4 receptor binding (Ki = 0.31 nM) and >3000-fold selectivity over 5-HT3A receptors [1], this compound is suitable as a reference ligand or starting scaffold for 5-HT4 receptor pharmacology studies. Research applications include in vitro binding assays to characterize novel 5-HT4 ligands, structure-activity relationship (SAR) studies for CNS and gastrointestinal drug discovery programs, and as a comparator compound in radioligand displacement experiments. Procurement of this specific regioisomer ensures consistency with published affinity data, which cannot be assumed for uncharacterized positional isomers.

Synthesis of Benzoxazole-Containing Heterocyclic Pharmacophores

The ortho-amino-hydroxy substitution pattern (3-amino-4-hydroxy) enables this compound to undergo condensation with aryl aldehydes to yield benzoxazole derivatives [2]. This reaction is a documented synthetic entry point to a privileged heterocyclic scaffold present in numerous bioactive molecules, including antimicrobial and anticancer agents. Positional isomers lacking the ortho-aminophenol motif cannot participate in this cyclization, making the 3-amino-4-hydroxy regioisomer functionally irreplaceable for this synthetic strategy [3].

Tyrosinase Inhibition Studies in Melanogenesis Research

As a member of the 3-aminoacetophenone class verified to exhibit genuine tyrosinase inhibitory activity (rather than paradoxical activation) [4], this compound is appropriate for melanin synthesis modulation studies. Potential applications include mechanistic enzyme kinetics investigations, development of depigmenting agents for dermatological or cosmetic use, and as a comparator in screening campaigns for novel tyrosinase inhibitors. Researchers should note that 4-aminoacetophenone analogs may produce opposite (activator) effects, underscoring the critical importance of selecting the correct regioisomer for inhibition-focused studies.

General Building Block for Aminohydroxyacetophenone-Derived Small Molecules

The compound's dual functionality (amino and hydroxyl groups on an acetophenone core) provides multiple handles for further derivatization, including Schiff base formation, acylation, alkylation, and metal-catalyzed coupling reactions [5]. Commercial availability from multiple reputable vendors (TCI purity >96.0% by GC/T; Aladdin purity 97%) ensures supply chain redundancy and quality control . The free base form (CAS 54255-50-4) should be selected over the hydrochloride salt (CAS 14347-14-9) when neutral reaction conditions or specific solubility profiles in organic solvents are required [6].

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